molecular formula C9H8N2O2 B104293 3-Amino-1-hydroxyquinolin-2-one CAS No. 16551-96-5

3-Amino-1-hydroxyquinolin-2-one

Cat. No. B104293
CAS RN: 16551-96-5
M. Wt: 176.17 g/mol
InChI Key: JREFLKGIMBMLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-hydroxyquinolin-2-one (AHQ) is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. AHQ is a derivative of quinoline, and its chemical structure consists of a quinoline ring with an amino and a hydroxy group attached at the 3- and 1- positions, respectively.

Mechanism Of Action

The mechanism of action of 3-Amino-1-hydroxyquinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

3-Amino-1-hydroxyquinolin-2-one has been shown to have various biochemical and physiological effects. 3-Amino-1-hydroxyquinolin-2-one has been shown to reduce the production of prostaglandins, which are mediators of inflammation. 3-Amino-1-hydroxyquinolin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 3-Amino-1-hydroxyquinolin-2-one has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

3-Amino-1-hydroxyquinolin-2-one has several advantages and limitations for lab experiments. 3-Amino-1-hydroxyquinolin-2-one is readily available and can be synthesized by various methods. 3-Amino-1-hydroxyquinolin-2-one is also stable and can be stored for long periods of time. However, 3-Amino-1-hydroxyquinolin-2-one has limited solubility in water, which can make it difficult to work with in aqueous solutions. 3-Amino-1-hydroxyquinolin-2-one also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 3-Amino-1-hydroxyquinolin-2-one. One future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based drugs for the treatment of various diseases, including cancer and viral infections. Another future direction is the development of 3-Amino-1-hydroxyquinolin-2-one-based fluorescent probes for the detection of metal ions in biological systems. Finally, the study of the mechanism of action of 3-Amino-1-hydroxyquinolin-2-one and its interaction with various enzymes and proteins can provide insights into the development of new drugs with improved efficacy and specificity.

Synthesis Methods

3-Amino-1-hydroxyquinolin-2-one can be synthesized by various methods, including the Skraup synthesis, the Pfitzinger reaction, and the Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. The Pfitzinger reaction involves the reaction of an o-nitrophenol with an o-aminophenol in the presence of a base and a catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or a ketone with an amine and a β-ketoester in the presence of a catalyst.

Scientific Research Applications

3-Amino-1-hydroxyquinolin-2-one has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 3-Amino-1-hydroxyquinolin-2-one has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities. 3-Amino-1-hydroxyquinolin-2-one has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

CAS RN

16551-96-5

Product Name

3-Amino-1-hydroxyquinolin-2-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-amino-1-hydroxyquinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2

InChI Key

JREFLKGIMBMLNU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2O)N

Origin of Product

United States

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